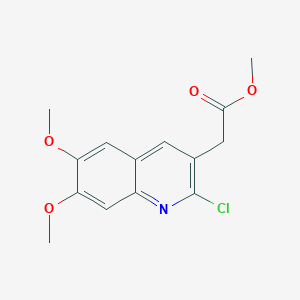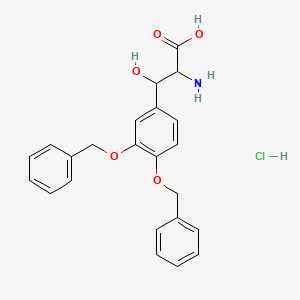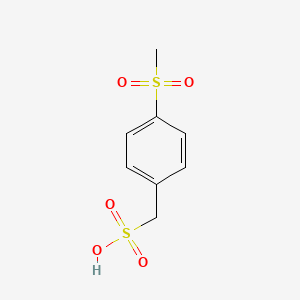![molecular formula C15H17Cl2N3 B8034952 7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride](/img/structure/B8034952.png)
7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride: is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both methyl and phenyl groups in its structure enhances its chemical reactivity and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Phenyl Substitution: The phenyl group is usually introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated imidazo[1,2-A]pyridine in the presence of a palladium catalyst.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which can reduce any nitro groups present to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, palladium catalysts, and bases like potassium carbonate.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced heterocycles.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, 7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its activity against various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound, which lacks the methyl and phenyl substitutions.
2-Phenylimidazo[1,2-A]pyridine: Similar structure but without the methyl group.
7-Methylimidazo[1,2-A]pyridine: Lacks the phenyl group.
Uniqueness
7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride is unique due to the presence of both methyl and phenyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
7-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridin-6-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c1-10-5-3-4-6-12(10)14-9-18-8-13(16)11(2)7-15(18)17-14;;/h3-9H,16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYDGPHOHGTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034872.png)
![10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B8034880.png)
![1-{[(1,1-Dioxidotetrahydrothiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034891.png)



![2,2-Bis(propylsulfanyl)-7-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),8(12),9-trien-6-one](/img/structure/B8034923.png)
![3-(3-hydroxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8034927.png)



![2-[4-(Benzyloxy)phenyl]-1-cyclohexyl-1h-benzimidazole-5-carboxylic acid](/img/structure/B8034966.png)
![tert-butyl N-[2-(4-phenoxyanilino)ethyl]carbamate](/img/structure/B8034967.png)
![tert-butyl N-[3-acetyl-4-(4-methylpiperidin-1-yl)phenyl]carbamate](/img/structure/B8034972.png)
